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Compound of Interest

Compound Name: NH2-C2-NH-Boc-d4

Cat. No.: B1278933

An In-depth Technical Guide to the Structure and Synthesis of NH2-C2-NH-Boc-d4

Introduction

NH2-C2-NH-Boc-d4, also known as tert-butyl (2-aminoethyl-1,1,2,2-d4)carbamate or PROTAC
Linker 22-d4, is a deuterated alkyl chain-based building block used extensively in chemical
biology and drug discovery.[1][2][3] Its primary application is in the synthesis of Proteolysis
Targeting Chimeras (PROTACS), where it serves as a bifunctional linker.[1][2] The incorporation
of deuterium atoms provides a stable isotopic label, making it valuable for metabolic studies
and as an internal standard in quantitative mass spectrometry.

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and characterization of NH2-C2-NH-Boc-d4. It is intended for researchers, scientists, and
professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

NH2-C2-NH-Boc-d4 is the deuterated isotopologue of tert-butyl (2-aminoethyl)carbamate (also
known as N-Boc-ethylenediamine). The structure features a two-carbon (C2) ethylenediamine
backbone where four hydrogen atoms have been replaced by deuterium (d4). One amine
group is protected by a tert-butoxycarbonyl (Boc) group, while the other remains a free primary
amine. This differential protection is crucial for its utility as a synthetic linker, allowing for
sequential chemical modifications.

Systematic Name:tert-butyl (2-aminoethyl-1,1,2,2-d4)carbamate Common Synonyms: PROTAC
Linker 22-d4, N-Boc-ethylenediamine-d4 CAS Number: 509148-73-6
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Below is a table summarizing the key properties of the molecule and its non-deuterated

analogue.

Property NH2-C2-NH-Boc-d4 NH2-C2-NH-Boc (Non-
deuterated)

Molecular Formula C7H12D4aN20:2 C7H16N202

Molecular Weight 164.24 g/mol 160.21 g/mol

Appearance Colorless to light yellow oil Colorless to yellow oll

Boiling Point Not reported 72-80 °C at 0.1 mmHg

Density Not reported 1.012 g/mL at 20 °C

SMILES C(C(C)(C)OC(=0O)NCCN) O=C(OC(C)(C)C)NCCN

Synthesis of NH2-C2-NH-Boc-d4

The synthesis of NH2-C2-NH-Boc-d4 relies on the selective mono-N-Boc protection of
commercially available ethylenediamine-d4. A significant challenge in this synthesis is
preventing the formation of the di-Boc-protected byproduct. Several methods have been
established for the non-deuterated analogue, which are directly applicable to the deuterated
version by substituting ethylenediamine with its d4 counterpart.

The general synthetic scheme is illustrated below.

Ethylenediamine-d4

Crude Product

Selective MonQ—Protectlon Wo'rlf-up & Final Product NH2-C2-NH-Boc-d4
Reaction Purification

Boc-Protecting Agent
(e.g., Boc20)

Click to download full resolution via product page

General workflow for the synthesis of NH2-C2-NH-Boc-d4.
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Synthesis Protocols

Three common protocols for the mono-Boc protection of ethylenediamine are detailed below.
To synthesize the d4 version, ethylenediamine-1,1,2,2-d4 should be used as the starting
material.

Protocol 1: Synthesis using Di-tert-butyl dicarbonate (Bocz20) and MgO

This method utilizes magnesium oxide in a dioxane/water solvent system to facilitate selective
mono-protection.

e Reagents and Materials:
o Ethylenediamine-d4
o Di-tert-butyl dicarbonate (Boc20)
o Magnesium oxide (MgO)
o Dioxane
o Water
o Diethyl ether
o Argon or Nitrogen gas
e Procedure:

o In a round-bottom flask under an inert argon atmosphere, prepare a mixture of
ethylenediamine-d4 (10-12 equivalents), dioxane (5 volumes), water (2.5 volumes), and
magnesium oxide (1.5 equivalents).

o Stir the mixture vigorously at room temperature.
o Prepare a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane (2.5 volumes).

o Add the Boc20 solution dropwise to the ethylenediamine-d4 mixture over approximately
20-30 minutes.
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o Continue stirring the reaction mixture at room temperature for 16-24 hours.

o Upon completion, filter the reaction mixture through a pad of celite (e.g., Dicalit) to remove
solids and concentrate the filtrate under reduced pressure.

o The resulting residue is triturated multiple times with hot diethyl ether. The ether fractions
are combined.

o The combined ethereal solution is concentrated, and the resulting oil is purified by high-
vacuum distillation to yield pure NH2-C2-NH-Boc-d4.

Protocol 2: Synthesis using tert-Butyl Phenyl Carbonate

This procedure employs a less reactive Boc-donating reagent, which can improve selectivity for
the mono-protected product.

e Reagents and Materials:
o Ethylenediamine-d4
o tert-Butyl phenyl carbonate
o Absolute Ethanol (EtOH)
o Hydrochloric acid (HCI), 2M aqueous solution
o Sodium hydroxide (NaOH), 2M aqueous solution
o Dichloromethane (CH2Clz2)
o Sodium sulfate (Na2S0a)
e Procedure:

o Dissolve ethylenediamine-d4 (1 equivalent) in absolute ethanol in a round-bottom flask

equipped with a reflux condenser.

o Add tert-butyl phenyl carbonate (1 equivalent) to the solution.
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o Heat the reaction mixture to a gentle reflux (oil bath temperature max. 80 °C) and maintain
for 18 hours.

o Cool the mixture to room temperature and concentrate it using a rotary evaporator.
o Add water to the residue and adjust the pH to ~3 by carefully adding 2M HCI.

o Extract the agueous solution with CH2Clz (3 times) to remove di-protected byproduct and
unreacted starting material. Discard the organic layers.

o Adjust the pH of the aqueous phase to 12 by adding 2M NaOH.
o Extract the basic aqueous phase with CH2Clz (5 times).

o Combine the final organic extracts, dry over anhydrous Na2SOa, filter, and concentrate
under reduced pressure to afford the product as a yellow oil.

Protocol 3: Synthesis using Boc20 with pH Control

This method relies on protonating one amine group with HCI to favor mono-protection of the
other.

o Reagents and Materials:
o Ethylenediamine-d4
o Hydrochloric acid (HCI gas or concentrated solution)
o Methanol (MeOH)
o Di-tert-butyl dicarbonate (Boc20)
o Sodium bicarbonate (NaHCO:s), saturated aqueous solution
o Brine
o Magnesium sulfate (MgSQOa)

e Procedure:
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In a flask, cool a solution of methanol to 0 °C. Add ethylenediamine-d4 (1.5 equivalents).

Separately, prepare a solution of HCI in methanol (1 equivalent) and add it carefully to the
ethylenediamine-d4 solution at 0 °C to form the monohydrochloride salt in situ.

Prepare a solution of Boc20 (1 equivalent) in methanol. Add this solution dropwise to the
reaction mixture at room temperature and stir for 4-6 hours.

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

Add water and saturated NaHCOs solution to the residue to neutralize the acid and basify
the solution.

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3

times).

o Combine the organic extracts, wash with brine, dry over anhydrous MgSOu4, filter, and

concentrate in vacuo to yield the product.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of the non-deuterated N-Boc-

ethylenediamine, which can be considered indicative for the deuterated analogue.

Method Key Reagents Reported Yield Purity Reference
Not specified, but o
o Distilled product
Protocol 1 Bocz20, MgO a similar method o ]
. ) . is high purity
gives high yields
tert-Butyl Phenyl >95% after work-
Protocol 2 51%
Carbonate up
>98% after work-
Protocol 3 Boc20, HCI 87%
up
Bocz20, p-

Patent Method

nitrophenol (2

steps)

82.3% (second
step)

99.41% (GC)
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Application in PROTAC Technology

NH2-C2-NH-Boc-d4 is a valuable linker precursor in the construction of PROTACs. APROTAC
is a heterobifunctional molecule that consists of two ligands—one binding to a target protein
and one recruiting an E3 ubiquitin ligase—connected by a chemical linker. This ternary
complex formation (Target Protein : PROTAC : E3 Ligase) facilitates the ubiquitination of the
target protein, marking it for degradation by the proteasome.

The NH2-C2-NH-Boc-d4 linker allows for a modular synthesis. The free primary amine can be
coupled to a carboxylic acid on an E3 ligase ligand (e.g., derivatives of Thalidomide or VHL
ligands) via standard amide bond formation. Subsequently, the Boc protecting group is
removed under acidic conditions to reveal a new primary amine, which can then be coupled to
the target protein ligand.
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Mechanism of action for a PROTAC molecule.

Conclusion

NH2-C2-NH-Boc-d4 is a critical chemical tool for modern drug discovery, particularly in the
development of PROTACS. Its deuterated nature provides advantages for analytical
applications, while its bifunctional, selectively protected structure allows for controlled, stepwise
synthesis of complex molecules. The synthetic protocols outlined in this guide offer researchers
multiple effective routes to access this valuable compound, enabling further innovation in the
field of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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